molecular formula C9H10O4 B13441444 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6

4-Hydroxy-3,5-dimethoxybenzaldehyde-D6

Cat. No.: B13441444
M. Wt: 188.21 g/mol
InChI Key: KCDXJAYRVLXPFO-WFGJKAKNSA-N
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Description

It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the benzene ring . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 can be synthesized through several methods. One common synthetic route involves the methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of lignin, a major component of plant cell walls.

    Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of fragrances, flavors, and dyes.

Mechanism of Action

The mechanism by which 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10O4

Molecular Weight

188.21 g/mol

IUPAC Name

4-hydroxy-3,5-bis(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3/i1D3,2D3

InChI Key

KCDXJAYRVLXPFO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C=O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O

Origin of Product

United States

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